Borane-DI(tert-butyl)phosphine complex
Description
Significance in Contemporary Chemical Research
The primary significance of the borane-di(tert-butyl)phosphine complex lies in its utility as a stable and convenient source of di(tert-butyl)phosphine, a bulky electron-rich phosphine (B1218219) ligand crucial in catalysis. The formation of the adduct with borane (B79455) protects the phosphorus atom from oxidation, rendering the compound air-stable and easy to handle. wikipedia.orgchemimpex.com This stability is a marked advantage over many free phosphines, which are often pyrophoric or readily oxidized.
It is recognized as a powerful and versatile reducing agent in organic synthesis and is valued for its compatibility with a wide array of substrates, often allowing for efficient reactions under mild conditions. chemimpex.com The unique structure, featuring sterically demanding tert-butyl groups, imparts enhanced reactivity and selectivity in various chemical transformations compared to less hindered phosphine-borane adducts. chemimpex.com This combination of stability, ease of handling, and potent reactivity makes it a valuable tool for both academic and industrial researchers. chemimpex.com
Overview of Key Research Domains and Methodologies
The research applications of this compound are primarily centered on organic synthesis and coordination chemistry, with a strong emphasis on catalysis.
Key Research Domains:
Organic Synthesis: The complex is widely used as a powerful reducing agent. chemimpex.com It is a key reactant in dehydrocoupling reactions and has been employed in tele-substitution reactions involving fluorobenzene (B45895) chromium complexes. sigmaaldrich.comlookchem.comsigmaaldrich.cn Its role in the synthesis of complex molecules and pharmaceutical intermediates is a significant area of application. chemimpex.com
Coordination Chemistry and Catalysis: A major application is its use as a precursor to the di(tert-butyl)phosphine ligand in metal complexes, which are instrumental in catalysis. chemimpex.com It is a frequently used reagent in palladium-catalyzed cross-coupling reactions, including Suzuki and other biaryl-coupling reactions. sigmaaldrich.comlookchem.comsigmaaldrich.cn Furthermore, the complex has shown utility in hydroboration reactions, which are fundamental for creating complex organic molecules. chemimpex.com It is also a reactant for the preparation of N-heterocyclic carbene borane complexes through Lewis base exchange reactions. sigmaaldrich.comsigmaaldrich.cn
Methodologies:
Synthesis: The complex is typically prepared by the reaction of di(tert-butyl)phosphine with a borane source. wikipedia.org Borane can be generated in situ, for instance, from the oxidation of sodium borohydride, providing an economical and high-yielding route to phosphine-borane complexes. wikipedia.orgorganic-chemistry.org Another common method involves the reaction of a borane derivative with tert-butylphosphine in a solvent via a nucleophilic substitution reaction. chembk.comchembk.com
Deprotection (Phosphine Liberation): A key methodology associated with phosphine-boranes is the deprotection step to release the free phosphine. This is often accomplished by treating the complex with an amine, such as diethylamine (B46881) or a tertiary amine. wikipedia.orgnih.gov Kinetic studies indicate that this borane transfer from phosphorus to nitrogen is a direct, bimolecular (SN2-like) process rather than a dissociative one. nih.gov The rate and efficiency of this deprotection are influenced by the choice of amine, the phosphine itself, and the solvent. nih.gov
Reaction Monitoring: Research involving this complex often utilizes multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ³¹P and ¹¹B NMR spectroscopy are essential tools for monitoring the progress of reactions, such as dehydrocoupling, and characterizing the resulting products. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C8H19P.B/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTWUNMDOWXENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)(C)PC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626612 | |
| Record name | Boron--di-tert-butylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128363-76-8 | |
| Record name | Boron--di-tert-butylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Borane Di Tert Butyl Phosphine Complex
Preparation and Synthesis Pathways
The formation of the borane-di(tert-butyl)phosphine complex and its subsequent use as a precursor in alkylation reactions are fundamental to its application in organic synthesis.
Nucleophilic Substitution Reactions in this compound Synthesis
The primary route to the synthesis of the this compound involves the reaction of a suitable borane (B79455) source with di(tert-butyl)phosphine. This transformation proceeds via a nucleophilic substitution mechanism where the phosphorus atom of the phosphine (B1218219) acts as the nucleophile, attacking the electrophilic boron atom of the borane reagent. A common method for preparing similar phosphine-borane complexes involves the reaction of a di(tert-butyl)chlorophosphine with a hydride source, followed by the introduction of the borane complex.
Table 1: Representative Synthesis of a Di(tert-butyl)phosphine Borane Analogue
| Precursor | Reagents | Product | Yield |
|---|
Alkylation Reactions Utilizing this compound as a Precursor
The borane-protected di(tert-butyl)phosphine can be deprotonated at the P-H bond using a strong base to form a phosphide-borane anion. This nucleophilic species can then undergo alkylation with various electrophiles, such as alkyl halides. This method allows for the introduction of a wide range of substituents onto the phosphorus atom while the borane group prevents unwanted side reactions.
Although direct examples of alkylation starting from the unsubstituted this compound are not detailed in the available literature, the alkylation of similar secondary phosphine-borane complexes is a well-established method. For instance, the alkylation of phenylphosphine-borane with methyl iodide in the presence of a chiral phase-transfer catalyst has been reported, albeit with low enantioselectivity. rsc.org This suggests that this compound could similarly be alkylated. For example, reaction with benzyl (B1604629) bromide in the presence of a suitable base would be expected to yield benzyl-di(tert-butyl)phosphine borane.
Table 2: Representative Alkylation of a Secondary Phosphine-Borane
| Phosphine-Borane | Electrophile | Catalyst/Base | Product | Enantiomeric Excess |
|---|
Derivatization and Functionalization Strategies
The this compound is a key starting material for the synthesis of other valuable organoboron and organophosphorus compounds.
Preparation of N-Heterocyclic Carbene Borane Complexes
N-Heterocyclic carbene (NHC) borane complexes are a class of compounds with increasing importance in catalysis and as reducing agents. A versatile method for their synthesis involves a Lewis base exchange reaction where a more nucleophilic NHC displaces the phosphine from a phosphine-borane complex. researchgate.netorgsyn.org this compound is a suitable reactant for this transformation. researchgate.netnih.gov
The synthesis of 1,3-dimethylimidazol-2-ylidene (B1247496) borane, a common NHC-borane, can be achieved from the corresponding imidazolium (B1220033) salt and a borane source. orgsyn.orgnih.gov While a direct synthesis from this compound is not explicitly detailed with yields, the general principle of Lewis base exchange suggests this would be a viable synthetic route. The reaction would involve treating the this compound with 1,3-dimethylimidazol-2-ylidene.
Table 3: General Synthesis of 1,3-Dimethylimidazol-2-ylidene Borane
| Precursors | Reagents | Product | Yield |
|---|
Borane Deprotection Methodologies and Applications
The removal of the borane protecting group is a crucial step to liberate the free di(tert-butyl)phosphine, which can then be used as a ligand in catalysis or for other synthetic purposes. This deprotection can be achieved under various conditions, most commonly using amines or strong acids. researchgate.netnih.goved.ac.uk
Amine-Mediated Deprotection:
A widely used reagent for the deprotection of phosphine-boranes is 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netnih.goved.ac.uk The reaction proceeds via a nucleophilic attack of the amine on the boron atom, leading to the formation of a more stable amine-borane adduct and the release of the free phosphine. This method is generally mild and effective for a range of phosphine-boranes, including those with alkyl-rich substituents. For example, a hydrosilylated derivative of allyldi(tert-butyl)phosphine borane was deprotected using DABCO in toluene (B28343) at room temperature, affording the free phosphine in a 90% yield. researchgate.net
Acid-Mediated Deprotection:
Strong acids such as tetrafluoroboric acid (HBF4) and trifluoroacetic acid (TFA) are also effective for the deprotection of phosphine-boranes. fishersci.co.ukresearchgate.net The mechanism involves protonation of the phosphine-borane complex, leading to the cleavage of the P-B bond. For instance, deprotection of a phosphine-borane complex has been successfully achieved using HBF4. researchgate.net While a specific example for the this compound is not provided, the general procedure for Boc deprotection using TFA can be considered analogous. commonorganicchemistry.comcommonorganicchemistry.com The reaction typically involves treating the protected compound with TFA in a suitable solvent like dichloromethane.
Table 4: Deprotection of this compound and Analogues
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Hydrosilylated allyldi(tert-butyl)phosphine borane | DABCO | Toluene, Room Temperature | Free Phosphine | 90% researchgate.net |
| (H3B)PRMe(CH2SiMe2Ph) | HBF4 | - | Free Phosphine | - researchgate.net |
Coordination Chemistry of Borane Di Tert Butyl Phosphine Complex
Formation of Metal Complexes with Borane-DI(tert-butyl)phosphine Ligands
The borane (B79455) moiety in the di(tert-butyl)phosphine complex acts as a protecting group, rendering the phosphine (B1218219) air-stable and easier to handle. rsc.org This protection allows for the synthesis and functionalization of the phosphine ligand prior to its coordination with a metal center. The formation of metal complexes typically involves the deprotection of the phosphine to liberate the lone pair for coordination, or the direct use of the borane-phosphine adduct where the metal displaces the borane or coordinates through other functionalities.
Metalation is a common strategy to generate precursors for coordination complexes. For instance, phosphine-boranes can be deprotonated using strong bases like n-butyllithium (nBuLi) to form lithium phosphido-borane reagents. These reagents are then reacted with metal halides or other metal precursors to form the desired metal complexes. This method has been successfully employed to synthesize a range of alkali metal complexes. ncl.ac.ukresearchgate.net
Another approach involves the direct reaction of the borane-di(tert-butyl)phosphine complex with a metal precursor, particularly in catalytic applications. Palladium complexes, for example, can be generated in situ or as discrete compounds for use in cross-coupling reactions. rsc.orglookchem.com The borane-di(tert-butyl)phosphine ligand can be part of more elaborate molecular frameworks, such as in diphosphine-borane tethers, which are then used to create rhodium complexes. rsc.org The versatility of these synthetic routes allows for the creation of a wide array of metal complexes with tailored properties for applications in catalysis and materials science. chemimpex.com
Lewis Basicity and Adduct Formation Characteristics
The ability of a phosphine to act as a Lewis base is fundamental to its coordination chemistry. The Lewis basicity of di(tert-butyl)phosphine is significantly influenced by the electron-donating inductive effect of the two tert-butyl groups. This makes the phosphorus atom electron-rich and a strong Lewis base, readily donating its lone pair of electrons to a Lewis acid, such as borane (BH3), to form the stable di(tert-butyl)phosphine-borane adduct. manchester.ac.uk
The formation of such phosphine-borane adducts is a classic example of Lewis acid-base chemistry. cardiff.ac.uk The stability of these adducts can be quantified, and scales of Lewis acidity and basicity have been developed to predict the extent of adduct formation. nih.govresearchgate.net However, the formation and strength of the P–B dative bond are not solely governed by electronic effects; steric hindrance also plays a crucial role. cardiff.ac.uk In cases of extreme steric congestion between a bulky phosphine and a bulky borane, the formation of a classical adduct can be prevented, leading to what is known as a "frustrated Lewis pair" (FLP). nih.govresearchgate.net While di(tert-butyl)phosphine is bulky, its steric profile generally allows for the formation of stable adducts with boranes. nih.gov
The equilibrium of adduct formation can be influenced by the solvent and the presence of other Lewis bases. nih.gov For example, the borane can be exchanged between different Lewis bases, a process that is utilized in the preparation of N-heterocyclic carbene borane complexes from the this compound. lookchem.com The thermodynamics of these exchange reactions provide a quantitative measure of the relative Lewis basicity of the participating species. nih.gov
Influence of tert-Butyl Substituents on Coordination Geometry and Electronic Properties
The two tert-butyl groups on the phosphorus atom of the this compound exert a profound influence on both the steric and electronic properties of its metal complexes. nih.gov These effects are interconnected and are critical in determining the coordination geometry, stability, and catalytic activity of the resulting complexes. manchester.ac.uk
Steric Effects: The most significant steric parameter for phosphine ligands is the Tolman cone angle (θ), which provides a measure of the ligand's bulkiness. wikipedia.org Ligands with large cone angles, such as those containing tert-butyl groups, occupy a large portion of the metal's coordination sphere. libretexts.org This steric hindrance can limit the number of ligands that can coordinate to a metal center, often favoring the formation of complexes with lower coordination numbers. For instance, bulky phosphines are known to stabilize two-coordinate palladium(0) complexes. libretexts.orgacs.org The steric bulk also influences bond angles and can lead to distorted geometries in the resulting metal complexes. researchgate.net For example, the cone angle for P(tBu)3 is 182°, indicating significant steric demand. libretexts.org Replacing a tert-butyl group with a neopentyl group, which is structurally related, has been shown to further increase the cone angle. nih.gov
Electronic Effects: The tert-butyl groups are strong σ-donors due to the inductive effect, which increases the electron density on the phosphorus atom. manchester.ac.uk This enhanced electron density makes the phosphine a strong σ-donating ligand, which can stabilize metal centers in higher oxidation states. The electronic properties of phosphine ligands can be assessed using various spectroscopic techniques, such as infrared (IR) spectroscopy of corresponding metal carbonyl complexes. libretexts.org A stronger σ-donating phosphine will lead to more back-bonding from the metal to the carbonyl ligands, resulting in a lower C-O stretching frequency. While electronic and steric effects are often discussed separately, they are inherently linked; for example, increasing bond angles due to steric repulsion can alter the hybridization and, consequently, the electronic character of the phosphorus lone pair. manchester.ac.uk
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |
|---|---|
| PH₃ | 87 |
| P(OMe)₃ | 107 |
| PMe₃ | 118 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(tBu)₃ | 182 |
This table presents Tolman cone angles for several common phosphine ligands to provide a comparative context for the steric bulk of ligands containing tert-butyl groups. libretexts.org
Structural Analysis of Coordinated Borane-Phosphine Systems
Crystal structures of palladium(II) complexes, for example, reveal a square-planar geometry around the metal center. rsc.org The significant steric bulk of the di-tert-butylphosphine (B3029888) ligand influences the orientation of other ligands and can cause distortions from ideal geometries. In complexes of the type L2MX2, where L is a bulky phosphine ligand, a trans configuration is often observed. rsc.org
NMR spectroscopy, particularly ³¹P and ¹¹B NMR, is invaluable for studying these complexes in solution. The ³¹P NMR chemical shift is highly sensitive to the chemical environment of the phosphorus atom, including its coordination to a metal and the presence of the borane group. The coupling between phosphorus and the metal center (if NMR active) can provide further structural insights. Similarly, ¹¹B NMR is used to monitor the coordination environment of the borane moiety. ncl.ac.uk Kinetic studies using NMR have been employed to understand dynamic processes, such as the migration of a borane group between two different phosphorus centers in a diphosphine ligand. ncl.ac.uk
| Parameter | Value |
|---|---|
| Hg–P bond length | 2.371 (4) Å |
| P–C bond length (mean) | 1.90 (2) Å |
| Hg–P–C bond angle (mean) | 106.8 (5)° |
| C–P–C bond angle (mean) | 112.0 (7)° |
Data from the crystal structure of diacetato[tris(t-butyl)phosphine]mercury(II), illustrating typical bond lengths and angles for a metal complex with a bulky tert-butyl-containing phosphine ligand. rsc.org
Structure-Activity Relationships in Coordinated Complexes
The steric and electronic properties imparted by the di(tert-butyl)phosphine ligand are directly correlated with the reactivity and catalytic performance of its metal complexes. The this compound itself is a reactant in various palladium-catalyzed reactions, including Suzuki and biaryl-coupling reactions. lookchem.com
In catalysis, the bulk of the ligand can create a specific coordination environment around the metal that promotes certain reaction pathways while inhibiting others. For example, in the Hartwig-Buchwald amination, palladium catalysts bearing di(tert-butyl)neopentylphosphine, a ligand with similar steric and electronic properties, have shown comparable or even better activity than the well-established tri(tert-butyl)phosphine. nih.gov The large cone angle of such ligands is believed to facilitate the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions. nih.gov
The strong σ-donating ability of the di-tert-butylphosphine ligand enhances the electron density at the metal center. This can promote oxidative addition, a key step in many catalytic cycles. libretexts.org However, a balance must be struck, as excessive steric bulk can sometimes hinder substrate access to the catalytic center. The interplay between the steric and electronic effects allows for the fine-tuning of the catalyst's activity and selectivity for a specific transformation. acs.org Therefore, the di(tert-butyl)phosphine ligand and its borane complex are valuable components in the design of efficient homogeneous catalysts. lookchem.com
Mechanistic Investigations of Reactions Involving Borane Di Tert Butyl Phosphine Complex
Elucidation of Catalytic Reaction Pathways
The borane-di(tert-butyl)phosphine complex serves as a crucial component in several catalytic reactions. Understanding the mechanistic underpinnings of these processes is vital for optimizing reaction conditions and expanding their synthetic utility.
While the this compound is known to be a reactant in tele-substitution reactions involving fluorobenzene (B45895) chromium complexes, detailed mechanistic studies specifically elucidating the reaction pathways with this particular phosphine-borane adduct are not extensively reported in the available scientific literature. sigmaaldrich.comchembk.com
The rhodium-catalyzed dehydrocoupling of phosphine-boranes is a significant method for the formation of P-B bonds, leading to the synthesis of phosphinoborane oligomers and polymers. Mechanistic studies on the dehydrocoupling of H₃B·P(tBu)₂H have provided valuable insights into the reaction pathway. rsc.orgnih.gov
In a study utilizing [Rh(η⁶-FC₆H₅)(Ph₂P(CH₂)₃PPh₂)][BArᶠ₄] as a catalyst, it was demonstrated that for the dehydrocoupling of H₃B·P(tBu)₂H, the dehydrocoupling process itself is speculated to be the turnover-limiting step. rsc.org This is in contrast to the dehydrocoupling of H₃B·PPh₂H, where the turnover-limiting step is the substitution of the product from the metal center. rsc.org The steric bulk of the di(tert-butyl)phosphine ligand prevents the formation of a stable chelate complex with the rhodium center, thus altering the rate-determining step of the catalytic cycle. rsc.org
The reaction, catalyzed by rhodium complexes such as [Rh(1,5-cod)₂][OTf] or Rh₆(CO)₁₆, proceeds at temperatures above 140 °C to yield the linear dimer, tBu₂PH-BH₂-tBu₂P-BH₃. nih.gov This dimer can be isolated and has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. nih.gov
The transfer of hydrogen atoms is a fundamental process in the dehydrocoupling of phosphine-borane adducts. Computational studies on the dehydrocoupling of phosphine-boranes, in general, have proposed a mechanism involving a six-membered transition state for the hydrogen transfer. While not specific to the di(tert-butyl)phosphine complex, this provides a plausible pathway for the reaction.
Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization technique that enhances NMR signals of substrates through the use of a polarization transfer catalyst. The catalyst, typically an iridium complex, reversibly binds both parahydrogen and the substrate, facilitating the transfer of spin polarization. nih.govnsf.govrsc.org The nature of the ligands on the catalyst, such as phosphines or N-heterocyclic carbenes, plays a critical role in the efficiency of the polarization transfer. nih.govnsf.gov
However, based on a comprehensive review of the available scientific literature, there are no specific reports on the use of this compound as a ligand in SABRE catalysis. Consequently, mechanistic aspects of SABRE involving this particular complex have not been investigated or reported.
Intermediate Stabilization and Activation Phenomena
The borane (B79455) group in the this compound plays a crucial role in stabilizing the otherwise reactive phosphine (B1218219). chemimpex.comchembk.com This protection prevents oxidation and other unwanted reactions, allowing for its use in a wider range of chemical environments. The borane can be considered a protecting group that can be removed under specific conditions to liberate the free phosphine for further reaction.
In the context of catalysis, the borane adduct can influence the electronic and steric properties of the phosphine ligand, thereby modulating the reactivity of the metal center to which it is coordinated. This can affect the stability of catalytic intermediates and the energy barriers of various steps in a catalytic cycle. For instance, in the rhodium-catalyzed dehydrocoupling, the steric bulk of the di-tert-butylphosphine (B3029888) moiety, even as a borane adduct, influences the coordination at the metal center and ultimately the rate-limiting step of the reaction. rsc.org
Furthermore, studies on related phosphinous acid-borane complexes have shown that intermolecular interactions, such as the formation of cyclic hydrogen-bond networks, can significantly increase the stability of these compounds. researchgate.net Similar interactions could potentially play a role in stabilizing intermediates in reactions involving the this compound.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetic and thermodynamic parameters of reactions involving the this compound are crucial for a quantitative understanding of its reactivity.
In the rhodium-catalyzed dehydrocoupling of H₃B·P(tBu)₂H, kinetic experiments have been instrumental in identifying the turnover-limiting step. rsc.org As mentioned earlier, for this sterically demanding phosphine-borane, the dehydrocoupling step itself is proposed to be rate-limiting, a direct consequence of the steric hindrance imparted by the tert-butyl groups. rsc.org This is a significant finding as it highlights how the ligand structure directly impacts the catalytic cycle's kinetics.
The following table summarizes the key findings regarding the turnover-limiting step in the rhodium-catalyzed dehydrocoupling of different phosphine-boranes:
| Phosphine-Borane Adduct | Turnover-Limiting Step | Reference |
| H₃B·P(tBu)₂H | Dehydrocoupling Process | rsc.org |
| H₃B·PPh₂H | Substitution of the oligomeric product from the metal center | rsc.org |
Thermolysis of the dehydrocoupling product, tBu₂PH-BH₂-tBu₂P-BH₃, in the temperature range of 175-180 °C leads to partial decomposition and reformation of the starting adduct, tBu₂PH·BH₃, indicating a reversible process under these conditions. nih.gov
Theoretical and Computational Studies on Borane Di Tert Butyl Phosphine Complex
Electronic Structure and Bonding Analysis
The stability and chemistry of the borane-di(tert-butyl)phosphine complex are fundamentally governed by the nature of the dative bond between the Lewis basic phosphorus atom and the Lewis acidic boron atom. nih.gov Computational methods, particularly Density Functional Theory (DFT), have been employed to dissect this interaction. nih.gov
Detailed analyses using computational techniques like Natural Bond Orbital (NBO) and Extended Transition State and Natural Orbitals for Chemical Valence (ETS-NOCV) have been performed on related phosphine-borane systems to quantify these interactions. nih.gov NBO analysis helps in calculating the distribution of electron density between the phosphine (B1218219) and borane (B79455) fragments. nih.gov For instance, in related benzyl-substituted phosphine-borane anions, metalation leads to a significant decrease in the C(carbanion)–P bond length and an increase in the P–C(iPr) distances, which is consistent with the rehybridization of the benzylic carbon from sp³ to sp² and significant delocalization of the carbanion lone pair into both the phenyl ring and the P–C(iPr) σ* orbitals (negative hyperconjugation). core.ac.uk
Table 1: Calculated Bond Parameters for Representative Phosphine-Borane Adducts
| Parameter | Value | Computational Method | Reference |
|---|---|---|---|
| P-B Bond Length (Å) | ~1.93 | X-ray Crystallography | acs.org |
| P-B Bond Dissociation Energy (kcal/mol) | ~25.8 | DFT | nih.gov |
| C(carbanion)-P distance (Å) in free phosphine-borane | 1.8295(16) | X-ray Crystallography | core.ac.uk |
| C(carbanion)-P distance (Å) in lithiated derivative | 1.7433(19) | X-ray Crystallography | core.ac.uk |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for mapping the potential energy surfaces of reactions involving phosphine-borane adducts, allowing for the identification of intermediates and the calculation of transition state energies.
One area of significant computational investigation is the dehydrocoupling of phosphine-borane adducts. nih.gov For the reaction between aminoboranes and phosphine-borane adducts, a computational mechanistic study identified a potential pathway involving a P-to-N and B-to-B hydrogen transfer through a six-membered transition state. nih.gov This process leads to the formation of amine-borane adducts and transient phosphinoboranes. nih.gov
Similarly, quantum chemical calculations have been used to understand the epimerization mechanism in the enantioselective synthesis of P-stereogenic phosphine boranes. researchgate.net These calculations confirmed experimental results and helped elucidate the principles of crystallization-induced dynamic resolution (CIDR) by modeling the transition states for the deprotonation of a methyl phosphine borane. researchgate.net
The activation of small molecules, such as CO₂, by phosphine-borane systems has also been modeled. researchgate.net DFT calculations (using B3LYP-D3 and M06-2X functionals) were used to study the activation of CO₂ by various phosphine-borane frustrated Lewis pairs (FLPs). researchgate.net These studies predicted catalytic mechanisms and showed that such systems could be efficient for CO₂ reduction. researchgate.net For the phosphine-catalyzed reduction of CO₂ with 9-BBN, stoichiometric studies allowed for the isolation and characterization of key intermediates. rsc.org
Table 2: Calculated Activation Energies for Reactions Involving Phosphine-Borane Catalysts
| Reaction | Catalyst Linker | Activation Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| CO₂ Activation | Methylene | 20.5 | M06-2X/6-311++G(d,p) | researchgate.net |
| CO₂ Activation | Methylene | 18.3 | M06-2X/6-311++G(d,p) | researchgate.net |
| CO₂ Activation | Methylene | 10.4 | M06-2X/6-311++G(d,p) | researchgate.net |
| H₂ Activation | Catalyst 12 | 26.6 | M06-2X/6-311++G(d,p) | researchgate.net |
| H₂ Activation | Catalyst 4 | 34.0 | M06-2X/6-311++G(d,p) | researchgate.net |
Prediction of Reactivity, Selectivity, and Ligand Effects
Theoretical calculations can predict how the structure of the this compound influences its reactivity and selectivity. The electronic properties of substituents on both the phosphorus and boron atoms have a profound impact on the nature of the P-B bond and, consequently, the adduct's reactivity. nih.govnih.gov
A detailed DFT study on a series of para-substituted PAr₃-BH₃ and PH₃-BAr₃ adducts demonstrated the impact of electron-donating and withdrawing substituents on the P-B bond. nih.gov This understanding allows for the rational design of phosphine-borane complexes with tailored reactivity. For instance, increasing the electrophilicity of the boron atom by introducing electron-withdrawing groups can increase the stability of the phosphine-borane adduct. nih.gov
Ligand effects are crucial in catalysis. Computational studies have shown that the catalytic activity of phosphine-borane compounds is highly influenced by the ligands bound to the phosphorus and boron atoms. researchgate.net In a study on CO₂ activation, different linkers in frustrated Lewis pair catalysts resulted in significantly different activation energies. researchgate.net Furthermore, phosphine-borane ligands have been shown to induce high chemoselectivity in palladium-catalyzed reactions, preferentially activating acyl chlorides over other carbon-halogen or carbon-triflate bonds. researchgate.net DFT calculations have been used to analyze the reaction profiles and understand the role and influence of these ambiphilic ligands. researchgate.net
Computational studies have also explored the reactivity and regioselectivity of novel boron-boron FLPs, where electronic effects and favorable orbital overlap with substrates were found to be crucial. nih.gov These principles can be extended to predict the reactivity of the this compound with various substrates like aldehydes, ketones, and imines. nih.gov
Spectroscopic Property Simulations and Validation
Computational chemistry plays a vital role in interpreting and validating experimental spectroscopic data. The simulation of NMR and vibrational (IR and Raman) spectra allows for a direct comparison with experimental results, aiding in structural confirmation and the assignment of spectral features.
For phosphine-borane adducts, solid-state NMR techniques, in conjunction with DFT calculations, have been used to probe the covalent bonding interactions. researchgate.net The ¹¹B NMR isotropic chemical shifts and nuclear electric quadrupolar coupling parameters are particularly sensitive to the P-B internuclear distance. researchgate.net Complementary ³¹P{¹H}-CPMAS experiments reveal significant ³¹P-¹¹B scalar spin-spin interactions (J-couplings), which are direct evidence of covalent bonding. researchgate.netmdpi.com DFT methods can calculate these J-tensors with good accuracy. mdpi.com
Similarly, the vibrational spectra (IR and Raman) of phosphine adducts of boron trihalides have been reported and assigned with the help of normal coordinate analysis using a modified Urey-Bradley force field. rsc.org Such analyses confirm assignments and provide insights into molecular geometry, such as HPH bond angles. rsc.org
Computational studies have also been used to understand complex NMR spectra in solution. For example, in a rhodium complex featuring a borane-functionalized ligand, DFT calculations helped to provide a mechanistic picture for hydride-migration steps and to understand the nature of certain NMR signals, such as a B-H unit indicative of a σ-borane complex character. acs.org
Table 3: Simulated vs. Experimental Spectroscopic Data for Phosphine-Borane Systems
| Nucleus/Technique | Parameter | Description | Typical Value | Reference |
|---|---|---|---|---|
| ³¹P MAS NMR | ¹J(³¹P-¹¹B) | Scalar spin-spin coupling | ~50 Hz | researchgate.net |
| ¹¹B NMR (CDCl₃) | δ (ppm) | Chemical Shift of Amine-(triflimido)boranes | -5.2 to -6.7 | nih.govd-nb.info |
| ¹¹B{¹H} NMR (CDCl₃) | δ (ppm) | Chemical Shift of Polyphosphinoborane | -34.7 | nih.govd-nb.info |
| ³¹P NMR (CDCl₃) | δ (ppm) | Chemical Shift of Polyphosphinoborane | -48.9 | nih.govd-nb.info |
Advanced Methodologies and Emerging Research Directions
Applications in Advanced Organic Synthesis Strategies
The borane-di(tert-butyl)phosphine complex serves as a key reagent and building block in a variety of advanced organic synthesis methodologies. The borane (B79455) group acts as a protective shield for the phosphine (B1218219), enhancing its stability in air and allowing for a wider range of chemical manipulations that would be incompatible with the free phosphine.
One primary application is as a precursor for generating other useful phosphorus compounds. It is a reactant in Lewis base exchange reactions for the preparation of N-heterocyclic carbene borane complexes. Furthermore, its role in the enantioselective synthesis of P-chiral phosphine-boranes is significant. For instance, the dynamic resolution of lithiated racemic tert-butylphenylphosphine-borane using (−)-sparteine allows for the direct synthesis of these chiral molecules, which are highly valuable in asymmetric catalysis.
The complex is also employed in specialized reaction types that enable the construction of complex molecular architectures. These include dehydrocoupling reactions and tele-substitution reactions on fluorobenzene (B45895) chromium complexes. A notable strategy involves using the complex to protect the phosphine group during iridium-catalyzed hydrosilylation of alkenyl phosphines. This protection prevents the phosphine from coordinating with the metal catalyst, thus allowing the desired hydrosilylation to proceed efficiently. The borane protecting group can then be readily removed using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO).
Table 1: Selected Applications in Organic Synthesis
| Application Area | Reaction Type | Role of this compound | Reference |
| Precursor Synthesis | Lewis Base Exchange | Reactant for preparing N-heterocyclic carbene borane complexes. | |
| Asymmetric Synthesis | Dynamic Resolution | Precursor for P-chiral phosphine-boranes via lithiation and reaction with a chiral ligand. | |
| Functional Group Transformation | Hydrosilylation | Protecting group for the phosphine moiety to prevent catalyst inhibition. | |
| Complex Molecule Synthesis | Dehydrocoupling Reactions | Reactant in C-C or C-heteroatom bond formation. | |
| Complex Molecule Synthesis | Tele-substitution Reactions | Reactant for reactions on fluorobenzene chromium complexes. |
Development of Novel Catalytic Systems
While not typically a catalyst itself, the this compound is instrumental in the development of novel catalytic systems, particularly those based on palladium. It serves as a stable, easy-to-handle precursor to the highly reactive di(tert-butyl)phosphine ligand, which is a component of many effective catalysts. The complex is used as a reactant in the in situ generation of ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki and biaryl-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds, a cornerstone of pharmaceutical and chemical manufacturing.
Research has also focused on incorporating the borane-phosphine structural motif into more complex, bifunctional catalysts. For example, tertiary and quaternary phosphonium (B103445) borane catalysts have been developed for the copolymerization of CO2 and epoxides to produce polyalkylene carbonates. In these systems, the phosphonium group and the borane group work in concert to catalyze the reaction. Strategic modifications to the substituents on the phosphorus and boron atoms, as well as the linker between them, have been shown to significantly impact catalytic activity, selectivity, and the optimal polymerization temperature. These studies highlight a research direction focused on creating highly tailored catalysts by fine-tuning the electronic and steric properties of phosphine-borane structures.
Table 2: Role in Catalytic System Development
| Catalytic System | Metal | Reaction Type | Function of Phosphine-Borane Moiety | Key Finding | Reference |
| Ligand Precursor | Palladium | Suzuki Coupling, Biaryl-Coupling | Stable source of the di(tert-butyl)phosphine ligand. | Enables efficient C-C bond formation for biaryl synthesis. | |
| Bifunctional Catalyst | N/A (Metal-Free) | CO2/Epoxide Copolymerization | Acts as a bifunctional catalyst for ring-opening polymerization. | Tertiary phosphonium borane analogues identified as highly efficient catalysts. |
Integration in Materials Science Research
The unique properties of the this compound and related structures have led to their integration into materials science, particularly in the development of advanced polymers and functionalized surfaces. The complex can act as a catalyst in certain polymerization processes, contributing to the creation of materials with specific, tailored properties.
A significant application is in the field of polymer light-emitting diodes (PLEDs). Researchers have synthesized electroluminescent poly(silole-co-germole)s with borane and phosphine end-groups. A borane-terminated copolymer was found to emit green light at 522 nm, with a corresponding electroluminescence peak at 521 nm. These polymers are considered good candidates for fabricating PLED devices, demonstrating how precise chemical functionalization with borane-phosphine moieties can impart desirable optoelectronic properties to materials.
Another area of research involves using the borane-phosphine adduct to modify surfaces. The strategy of protecting a phosphine with borane during a chemical transformation can be applied to immobilize molecules onto a material's surface. For example, an alkenyl phosphine borane complex was successfully attached to a silica (B1680970) surface via hydrosilylation. The borane group, having served its protective function, could then be removed, leaving a reactive phosphine group anchored to the material. This technique opens pathways for creating functionalized materials for applications in catalysis, separation, or sensing.
Table 3: Applications in Materials Science
| Material Type | Role of Phosphine-Borane Moiety | Resulting Property/Application | Reference |
| Poly(silole-co-germole) | Terminal end-capping group | Electroluminescence for PLEDs. | |
| Functionalized Silica | Protective group for surface immobilization | Anchored phosphine ligands for creating functional materials. | |
| Advanced Polymers | Catalyst for polymerization | Creation of polymers with tailored properties. |
Future Prospects and Research Challenges
The field of borane-phosphine chemistry continues to evolve, with several promising avenues for future research alongside notable challenges. A key prospect lies in the design of more sophisticated catalysts. Building on findings that tertiary phosphonium borane analogues are highly active, future work will likely focus on synthesizing and screening new generations of these catalysts with enhanced activity and selectivity for reactions like CO2 utilization. A challenge in this area is the deep mechanistic understanding required for rational catalyst design. For instance, kinetic studies on the migration of the borane group between phosphorus centers in multi-phosphine systems have revealed that the process does not follow simple kinetics, indicating complex underlying mechanisms that require further investigation.
Another emerging frontier is the application of phosphine-borane complexes in medicinal chemistry and chemical biology. Research has shown that certain novel phosphine-borane complexes can act as disulfide reductants and
Q & A
Q. What are the optimized synthetic routes for Borane-Di(tert-butyl)phosphine complex, and how can yield discrepancies be addressed?
The primary synthesis involves reacting di-tert-butylchlorophosphine with borane sources, yielding ~70–72% under standard conditions . Yield variations may arise from differences in reaction stoichiometry, temperature control, or borane source purity. To resolve discrepancies:
Q. What characterization techniques are critical for verifying the structure of this complex?
Key techniques include:
- X-ray diffraction : Resolves steric effects of tert-butyl groups and borane coordination geometry .
- NMR spectroscopy : B NMR confirms borane bonding (δ ~0–10 ppm for BH adducts), while P NMR identifies phosphine coordination shifts (δ ~–5 to +30 ppm) .
- Elemental analysis : Validates stoichiometry (C:H:B:P ratios).
Q. How is this complex handled to ensure stability during experiments?
Q. What catalytic applications utilize this complex in academic research?
It serves as a precursor for palladium(0) catalysts in cross-coupling reactions. For example:
Q. How does ligand steric bulk influence the complex’s reactivity?
- Steric parameters : The Tolman cone angle (≈170° for di-tert-butylphosphine) dictates metal-ligand bond strength and catalytic turnover.
- Experimental design : Compare reaction rates with less bulky phosphines (e.g., PPh) to isolate steric effects .
Advanced Research Questions
Q. How can kinetic studies elucidate borane dissociation mechanisms in catalytic cycles?
- Method : Use ESI-MS to monitor borane-phosphine dissociation in real-time, as demonstrated in rhodium-catalyzed alkyne hydration studies .
- Data analysis : Fit kinetic data to a two-step model (borane dissociation → substrate binding) to derive rate constants.
Q. What strategies mitigate phosphine oxidation during long-term catalytic runs?
Q. How do crystallographic studies resolve contradictions in reported coordination geometries?
Q. Can this complex act as a precursor for novel phosphine-borane frustrated Lewis pairs (FLPs)?
- Synthetic route : Deprotonate the borane adduct with strong bases (e.g., KOtBu) to generate FLPs for small-molecule activation (e.g., H, CO).
- Characterization : Monitor FLP formation via H NMR (e.g., upfield shifts for activated H) .
Q. What analytical challenges arise in quantifying trace decomposition products?
- Techniques : Use GC-MS or HPLC coupled with phosphine-specific detectors (e.g., ICP-MS for phosphorus).
- Example : Thermogravimetric analysis (TGA) reveals mass loss steps correlating with borane dissociation (~150–200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
